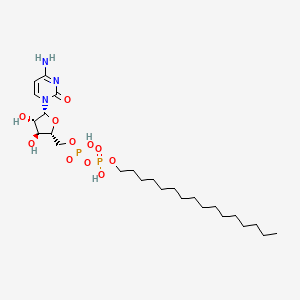

Ara-cdp hexadecyl ester

Description

Structure

2D Structure

Properties

CAS No. |

93605-01-7 |

|---|---|

Molecular Formula |

C25H47N3O11P2 |

Molecular Weight |

627.6 g/mol |

IUPAC Name |

[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecyl hydrogen phosphate |

InChI |

InChI=1S/C25H47N3O11P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36-40(32,33)39-41(34,35)37-19-20-22(29)23(30)24(38-20)28-17-16-21(26)27-25(28)31/h16-17,20,22-24,29-30H,2-15,18-19H2,1H3,(H,32,33)(H,34,35)(H2,26,27,31)/t20-,22-,23+,24-/m1/s1 |

InChI Key |

WFBXNSKPUCPBRG-CAUSLRQDSA-N |

SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Synonyms |

ara-CDP hexadecyl ester P(1)-(1-hexadecyl)-P(2)-(1-beta-arabinofuranosylcytosin-5'-yl)pyrophosphate |

Origin of Product |

United States |

Chemical Synthesis and Structural Modification Strategies for Ara Cdp Hexadecyl Ester and Analogs

Synthetic Methodologies for Phospholipid Nucleoside Diphosphate (B83284) Derivatives

The synthesis of phospholipid nucleoside diphosphate derivatives, such as Ara-CDP hexadecyl ester, is a complex process that has evolved from traditional multi-step procedures to more streamlined and efficient approaches.

Traditional Synthetic Routes and Associated Challenges

Early methods for synthesizing these conjugates were often intricate and faced several challenges. A common approach involved the condensation of a nucleoside 5'-monophosphate morpholidate with an alkyl phosphate (B84403). For instance, the synthesis of Ara-CDP alkyl esters was achieved by reacting ara-CMP morpholidate with the corresponding alkyl phosphates in pyridine. researchgate.net This process, however, could be slow and result in modest yields.

Another traditional method is the H-phosphonate approach, which has been utilized for the synthesis of various lipid-nucleoside conjugates. doi.org This technique involves the reaction of a suitably protected nucleoside with a diacylglycerol H-phosphonate. doi.org Challenges associated with these traditional routes include the need for extensive use of protecting groups for the nucleoside to ensure selective reaction at the 5'-hydroxyl position, which can complicate the synthesis and purification processes. doi.orgcdn-website.com For example, the synthesis of certain Ara-C conjugates required the protection of the nucleoside with levulinic acid groups before linking it to the phospholipid carrier. cdn-website.com

Advanced Synthetic Approaches and Improvements in Yield

To address the limitations of traditional methods, more advanced synthetic strategies have been developed. These newer approaches often aim to reduce the number of steps, improve yields, and offer greater flexibility in the types of lipid moieties that can be attached.

One significant improvement involves the direct coupling of a nucleoside with a pre-synthesized lipid phosphoramidite. This method is commonly used for preparing SATE-monophosphate prodrugs. nih.gov Another advanced technique is the use of coupling agents like 1,3-dicyclohexyl-carbodiimide (DCC) to facilitate the linkage between the protected nucleoside and the phospholipid carrier. cdn-website.com This has been shown to produce promising results in the synthesis of Ara-C conjugates. cdn-website.com

Furthermore, the development of "presynthetic" and "postsynthetic" conjugation strategies has provided greater versatility. oup.com In the presynthetic approach, a lipid-modified nucleotide is incorporated during the stepwise synthesis of the oligonucleotide. oup.com The postsynthetic approach involves modifying the fully synthesized and purified oligonucleotide with a lipid moiety. oup.com These modern strategies have significantly enhanced the efficiency and accessibility of a wide range of phospholipid nucleoside diphosphate derivatives.

Design Principles for Lipid Conjugates

The biological activity and pharmacological properties of nucleoside-lipid conjugates are profoundly influenced by their molecular design. Key considerations include the type of linkage between the nucleoside and the lipid, as well as the structure of the lipid itself.

Influence of Linkage Chemistry (e.g., ester vs. ether linkages) on Biological Activity

The chemical nature of the bond connecting the lipid to the nucleoside diphosphate plays a crucial role in the stability and biological activity of the conjugate.

Ester linkages , while common, are susceptible to hydrolysis by cellular esterases. cdn-website.com This can lead to the release of the active nucleoside monophosphate within the cell, which is a desirable outcome as it bypasses the rate-limiting initial phosphorylation step of many nucleoside analogs. cdn-website.com

Ether and thioether linkages , on the other hand, are more resistant to enzymatic cleavage by lipases. cdn-website.com This increased stability can lead to a longer plasma half-life and potentially oral bioavailability. cdn-website.com For example, thioether phospholipid conjugates of Ara-C have demonstrated significant antitumor activity, in part due to their resistance to metabolism. cdn-website.com Research has shown that both ether and thioether linkages can be important for the cytotoxicity of these conjugate molecules. cdn-website.com

The choice of linkage, therefore, represents a trade-off between controlled intracellular drug release and enhanced stability in circulation.

Impact of Aliphatic Chain Length and Structure on Conjugate Properties and Efficacy

The length and structure of the aliphatic chains of the lipid moiety are critical determinants of the conjugate's physicochemical properties and its biological efficacy.

The lipophilicity of the conjugate, which is directly related to the length of the fatty acid chains, can influence its cellular uptake. nih.gov Longer, saturated fatty acids have been shown to impart greater antiproliferative activity in some cancer cell lines. cdn-website.com However, the effect of chain length can be cell-line dependent. cdn-website.com For instance, in murine myeloma cells, conjugates with longer saturated fatty acids were more active, while the effect was less clear in the L1210 cell line. cdn-website.com

Synthesis of Key this compound Analogs (e.g., thioether, ether, and alkyl glycerol (B35011) conjugates)

Building on the design principles discussed above, a variety of this compound analogs have been synthesized to explore the impact of different lipid structures on antitumor activity.

The synthesis of ether lipid conjugates of Ara-C has been a significant area of research. For example, ara-CDP-rac-1-O-hexadecyl-2-O-palmitoylglycerol was synthesized and showed notable antitumor activity. cdn-website.com These ether lipids are designed to be more stable than their ester counterparts. cdn-website.com

Thioether phospholipid conjugates represent another important class of analogs. The synthesis of compounds like ara-CDP-β-palmitoyl-DL-thiochimyl alcohol and ara-CDP-β-palmitoyl-DL-thiobatyl alcohol has been reported. cdn-website.com These thioether lipids have demonstrated antitumor activity in vivo, with some compounds showing activity against central nervous system tumors. cdn-website.com The general synthetic strategy for these thioether conjugates involves the reaction of a phosphoric acid ester of the thioether lipid with an activated form of Ara-CMP, such as its morpholidate derivative. drugfuture.com

Alkyl glycerol conjugates have also been explored. The synthesis of these analogs involves coupling Ara-CDP to a glycerol backbone with varying alkyl chain substitutions. These modifications aim to fine-tune the lipophilicity and metabolic stability of the resulting prodrug.

The table below summarizes some key this compound analogs and their defining structural features.

| Analog Name | Linkage Type | Lipid Moiety | Reference |

| ara-CDP-DL-dipalmitin | Ester | 1,2-dipalmitoyl-glycerol | cdn-website.com |

| ara-CDP-rac-1-O-hexadecyl-2-O-palmitoylglycerol | Ether/Ester | 1-O-hexadecyl-2-O-palmitoylglycerol | cdn-website.com |

| ara-CDP-β-palmitoyl-DL-thiochimyl alcohol | Thioether/Ester | β-palmitoyl-DL-thiochimyl alcohol | cdn-website.com |

| ara-CDP-β-palmitoyl-DL-thiobatyl alcohol | Thioether/Ester | β-palmitoyl-DL-thiobatyl alcohol | cdn-website.com |

| ara-CDP-L-dimyristin | Ester | 1,2-dimyristoyl-glycerol | nih.gov |

Preclinical Pharmacokinetic and Metabolic Profile of Ara Cdp Hexadecyl Ester

Absorption and Distribution in Preclinical Models

Systemic Distribution and Cellular Uptake Mechanisms

The conjugation of cytarabine (B982) (ara-C) to a lipid moiety, as in ara-CDP hexadecyl ester, significantly alters its systemic distribution and cellular uptake. These lipid-nucleoside conjugates demonstrate rapid uptake by cells. cdn-website.com This enhanced uptake is a key feature, distinguishing them from the parent compound, ara-C, which relies on nucleoside transporters to cross cell membranes. cdn-website.comd-nb.info The lipophilic nature of the hexadecyl ester facilitates a nucleoside-transporter independent uptake mechanism. d-nb.info

Once administered, these conjugates are designed to exhibit different pharmacological profiles compared to ara-C alone. cdn-website.com The covalent bond between the phospholipid and ara-C is crucial for the observed increase in biological activity, which is attributed to altered routes of entry and changes in tissue distribution for ara-C. cdn-website.com In preclinical models, such as mice with L1210 leukemia, the administration of a similar compound, ara-CDP-DL-PTBA, resulted in elevated levels of the active metabolite, ara-CTP, in tumor cells within one hour. researchgate.net This indicates efficient delivery and uptake by the target cells.

The cellular uptake of such lipophilic derivatives is not significantly affected by inhibitors of equilibrative nucleoside transporters, further supporting a transporter-independent entry mechanism. d-nb.info Inside the cell, these conjugates, including elacytarabine (B9605) (an ara-C 5'-elaidic acid ester), are found predominantly in the membrane and cytosolic fractions. d-nb.info This localization contributes to prolonged retention within the cell even after the drug is removed from the extracellular environment. d-nb.info

Interaction with Serum Lipoproteins and Plasma Transport

A notable characteristic of lipid nucleoside conjugates like this compound is their rapid interaction with serum lipoproteins, which facilitates better plasma transport. cdn-website.com This interaction is a significant advantage over ara-C, which has a short plasma half-life due to rapid deamination. cdn-website.com The association with lipoproteins likely contributes to an increased plasma half-life for the conjugate, protecting it from premature metabolic degradation. cdn-website.com

The transport of these lipophilic compounds in the circulatory system is a complex process. For instance, LDL (low-density lipoprotein) is a primary transporter of cholesterol in the human circulatory system and has been studied for its potential to carry modified oligonucleotides. researchgate.net While specific data on this compound's binding to different lipoprotein fractions is limited, the general principle for similar lipid conjugates is that they associate with these particles for transport.

Penetration Across Biological Barriers (e.g., blood-brain barrier)

A significant advantage of lipid-nucleoside conjugates is their enhanced ability to penetrate biological barriers, most notably the blood-brain barrier (BBB). cdn-website.com Preclinical studies with similar phospholipid ara-C conjugates have demonstrated their capacity to cross the BBB and exhibit activity against intracranially implanted tumor cells. cdn-website.com This suggests that compounds like this compound could be effective against central nervous system (CNS) tumors. cdn-website.com

The lipophilic nature of the hexadecyl ester is key to overcoming the BBB, which typically restricts the passage of hydrophilic molecules like ara-C. nih.gov The mechanism is thought to involve the lipid portion of the molecule facilitating its transit across the endothelial cells of the BBB. nih.gov While specific studies on this compound's BBB penetration are not detailed, the activity of structurally related compounds in the CNS provides strong evidence for this capability. cdn-website.com

Intracellular Metabolism and Activation Pathways

Enzymatic Hydrolysis and Subsequent Release of Ara-CMP

Once inside the cell, this compound undergoes metabolic activation. A crucial step in this process is the hydrolysis of the conjugate to release ara-CMP (ara-C monophosphate). cdn-website.com The precise mechanism of this cleavage is not fully understood but is thought to be carried out by an enzyme with phospholipase-C-like activity. cdn-website.com This enzymatic hydrolysis effectively releases the active nucleotide precursor within the cell. cdn-website.com

The release of ara-CMP is a pivotal event because the phosphate (B84403) group "locks" the nucleotide within the cell, preventing its efflux. cdn-website.com In vitro cell-free assays using various phospholipid enzymes have supported the hypothesis that these conjugates release ara-CMP. cdn-website.com This intracellular release of the monophosphate form is a key design feature of these lipid prodrugs. cdn-website.com

Bypassing Rate-Limiting Phosphorylation by Deoxycytidine Kinase

The intracellular delivery of ara-CMP from this compound circumvents a major rate-limiting step in the activation of ara-C. cdn-website.com Normally, ara-C must be phosphorylated to ara-CMP by the enzyme deoxycytidine kinase (dCK). cdn-website.comresearchgate.net This initial phosphorylation is often the slowest step in the metabolic pathway leading to the active form, ara-CTP. cdn-website.com

By directly releasing ara-CMP, the conjugate bypasses the need for dCK activity. cdn-website.comresearchgate.net This is particularly advantageous in tumor cells that have developed resistance to ara-C due to deficient dCK expression or activity. nih.gov Therefore, this compound and similar lipid conjugates can potentially overcome this common mechanism of drug resistance. cdn-website.comresearchgate.net Following its release, ara-CMP is further phosphorylated to ara-CDP by dCMP kinase and then to the active cytotoxic agent, ara-CTP, by nucleoside diphosphate (B83284) kinase. scholaris.caresearchgate.net

Further Phosphorylation to Ara-CTP in Target Cells

The metabolic activation of many nucleoside analogs is a critical determinant of their therapeutic efficacy. In the case of cytarabine (ara-C), its conversion to the active triphosphate form, ara-CTP, is essential for its cytotoxic effects. mdpi.com This multi-step phosphorylation cascade is initiated by deoxycytidine kinase (dCK), which converts ara-C to ara-C monophosphate (ara-CMP). mdpi.com This initial step is often the rate-limiting factor in the activation process. cdn-website.com Subsequently, ara-CMP is phosphorylated to ara-C diphosphate (ara-CDP) by cytidine (B196190) monophosphate kinase 1 (CMPK1), and finally to the active ara-CTP by nucleoside diphosphate kinases (NDPKs). mdpi.comnih.gov

The lipophilic conjugate, this compound, is designed to bypass the initial, often inefficient, phosphorylation step catalyzed by dCK. By delivering a molecule that is already at the diphosphate level, it is hypothesized that the subsequent conversion to the active triphosphate form would be more efficient. Within the target cells, it is presumed that intracellular enzymes cleave the hexadecyl ester group from ara-CDP, releasing ara-CDP. This free ara-CDP then serves as a substrate for nucleoside diphosphate kinases, which catalyze the final phosphorylation to yield ara-CTP. mdpi.comscholaris.canih.gov This active metabolite, ara-CTP, can then be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately resulting in cell death. mdpi.com

Studies with other lipid-ara-C conjugates have provided evidence for this metabolic pathway. For instance, following the administration of ara-CDP-DL-PTBA, a thioether phospholipid conjugate of ara-C, to mice with L1210 leukemia, elevated levels of ara-CTP were detected in the leukemia cells. researchgate.net This suggests that the conjugate was effectively metabolized to the active triphosphate form in the target tumor cells.

Intracellular Retention of Active Metabolites

A significant challenge with conventional cytarabine (ara-C) therapy is the rapid clearance of the active metabolite, ara-CTP, from target cells. nih.gov The intracellular half-life of ara-CTP can be relatively short, diminishing the duration of its cytotoxic activity. researchgate.net This necessitates prolonged exposure to the drug to achieve maximum therapeutic benefit. researchgate.net

Lipid conjugates of ara-C, such as this compound, have been developed in part to address this issue by enhancing the intracellular retention of the active metabolites. The lipophilic nature of these conjugates may facilitate their accumulation and retention within the cell membrane and intracellular compartments.

Research on a similar thioether lipid conjugate, ara-CDP-DL-PTBA, demonstrated a prolonged retention of cellular ara-CTP in L1210 leukemia cells for over 24 hours following administration to mice. researchgate.net This extended retention of the active metabolite within the tumor cells is a significant advantage over conventional ara-C therapy. Similarly, studies with dipyridamole, a nucleoside transport inhibitor, have shown that inhibiting the efflux of ara-C and its metabolites can increase the intracellular half-life of ara-CTP in leukemic blasts. nih.gov This highlights the importance of intracellular retention for the efficacy of ara-C-based therapies. The prolonged presence of ara-CTP within the cell increases the likelihood of its incorporation into DNA, thereby enhancing its cytotoxic effect.

Resistance to Deamination by Cytidine Deaminase

A major pathway for the inactivation of cytarabine (ara-C) is its deamination by the enzyme cytidine deaminase (CDD), which converts it to the inactive metabolite, 1-β-D-arabinofuranosyluracil (ara-U). nih.govresearchgate.net This enzyme is found in high concentrations in various tissues, including the liver, kidneys, and intestine, contributing to the short plasma half-life of ara-C. cdn-website.com High levels of CDD have been associated with resistance to ara-C therapy. scholaris.canih.gov

Lipid conjugates of ara-C, including this compound, are designed to be resistant to this deamination process. The modification of the ara-C molecule with a lipophilic tail sterically hinders the access of cytidine deaminase to the cytidine ring, thereby protecting the drug from inactivation.

Studies on phospholipid conjugates of ara-C have shown that they are not subject to deamination by cytidine deaminase. cdn-website.com This resistance to enzymatic degradation allows the conjugate to remain in its active form for a longer period, increasing its bioavailability and potential efficacy. This characteristic is a key advantage of using lipid prodrugs of ara-C, as it helps to overcome a significant mechanism of drug resistance.

Excretion Pathways in Animal Models

The excretion pathways of this compound in animal models have not been extensively detailed in the available literature. However, insights can be gleaned from the metabolic pathways of related compounds and general principles of drug metabolism and excretion.

As a lipophilic compound, this compound is likely to be initially distributed into tissues and undergo metabolic processing before excretion. The primary route of metabolism would involve the cleavage of the ester and pyrophosphate bonds to release the individual components: the hexadecyl alcohol, the phosphate groups, and the nucleoside moiety (ara-C or its metabolites).

The hexadecyl alcohol would likely enter the fatty acid metabolic pool and undergo β-oxidation. mdpi.com The phosphate groups would be incorporated into the body's phosphate pool. The fate of the ara-C moiety would depend on its metabolic state upon release. If released as ara-C, it would be subject to deamination by cytidine deaminase to form ara-U, which is then primarily excreted in the urine. researchgate.net If the conjugate successfully delivers ara-CMP or ara-CDP intracellularly, these metabolites will be further phosphorylated to ara-CTP or catabolized. The ultimate breakdown products are then expected to be eliminated through renal and potentially biliary routes.

Given the hepatic metabolism of lipids and the high concentration of cytidine deaminase in the liver, it is plausible that the liver plays a significant role in the metabolism and clearance of this compound and its metabolites. cdn-website.comscience.gov The resulting water-soluble metabolites would then be excreted via the kidneys. Further studies are required to delineate the specific excretion pathways and the pharmacokinetic profile of this compound in animal models.

Data Tables

Table 1: Metabolic Activation of Ara-C and this compound

| Step | Reactant | Enzyme(s) | Product | Relevance to this compound |

| 1 | Ara-C | Deoxycytidine kinase (dCK) | Ara-CMP | Bypassed by the conjugate |

| 2 | Ara-CMP | Cytidine monophosphate kinase 1 (CMPK1) | Ara-CDP | Bypassed by the conjugate |

| 3 | Ara-CDP | Nucleoside diphosphate kinases (NDPKs) | Ara-CTP | The expected final activation step for the conjugate within the cell |

Table 2: Comparison of Intracellular Retention of Active Metabolites

| Compound/Condition | Cell Line | Observation | Reference |

| Ara-CDP-DL-PTBA | L1210 Leukemia | Prolonged retention of cellular ara-CTP (>24h) | researchgate.net |

| Ara-C + Dipyridamole | AML Blasts | Increased mean half-life of ara-CTP from 102 to 136 min | nih.gov |

Table 3: Susceptibility to Cytidine Deaminase

| Compound | Susceptibility to Deamination | Reason | Reference |

| Cytarabine (ara-C) | High | Unmodified cytidine ring is a substrate for cytidine deaminase | nih.gov |

| This compound | Low (presumed) | Lipophilic tail provides steric hindrance, protecting the cytidine ring | cdn-website.com |

Cellular and Molecular Mechanisms Underlying the Biological Activity of Ara Cdp Hexadecyl Ester

Effects on Nucleotide Metabolism and DNA Synthesis

Ara-CDP hexadecyl ester, once internalized by the cell, releases its active components, which directly interfere with the machinery of DNA replication. This interference is a multi-pronged attack on the processes of nucleotide metabolism and DNA synthesis, ultimately leading to cell death.

Competitive Inhibition with Endogenous Nucleotides (e.g., dCTP)

The primary active metabolite of Ara-C, Ara-CTP, is a structural analog of the natural deoxyribonucleoside triphosphate, deoxycytidine triphosphate (dCTP). researchgate.net This structural similarity allows Ara-CTP to act as a competitive inhibitor, vying with dCTP for the active site of DNA polymerases, enzymes crucial for DNA synthesis. researchgate.netscholaris.ca By binding to DNA polymerase, Ara-CTP effectively blocks the incorporation of the correct nucleotide, dCTP, thereby halting the elongation of the new DNA strand. scholaris.ca This competitive inhibition is a cornerstone of the cytotoxic effects of Ara-C and its derivatives.

Incorporation into DNA and Induction of DNA Chain Termination

Beyond competitive inhibition, Ara-CTP can be mistakenly incorporated into the growing DNA chain by DNA polymerase. cdn-website.com However, the arabinose sugar in Ara-CTP, with its 2'-hydroxyl group in the trans position, creates a steric hindrance that disrupts the normal helical structure of the DNA. This structural anomaly makes it difficult for DNA polymerase to add the next nucleotide, leading to premature termination of DNA chain elongation. cdn-website.comresearchgate.net This inability to complete DNA replication is a critical factor in the compound's cytotoxic effect.

Perturbation of Deoxyribonucleotide Pools

The presence of Ara-C and its metabolites within the cell can significantly disrupt the delicate balance of deoxyribonucleotide (dNTP) pools. Studies have shown that treatment with Ara-C can lead to an increase in the levels of dTTP, dATP, and dGTP, while simultaneously decreasing the concentration of dCTP. nih.govnih.gov This imbalance is further compounded by the inhibition of ribonucleotide reductase by Ara-C diphosphate (B83284) (Ara-CDP), which is an intermediate in the conversion of Ara-C to its active triphosphate form. researchgate.net Ribonucleotide reductase is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, and its inhibition further depletes the cell of the necessary building blocks for DNA synthesis. cdn-website.comresearchgate.net Oral administration of a related compound, 1-B-D-arabinofuranosylcytosine-5'-stearylphosphate, has been shown to cause a gradual increase in both intracellular dNTP pools and the active Ara-CTP level. nih.gov

| Nucleotide | Effect of Ara-C Treatment |

| dTTP | Increased nih.gov |

| dATP | Increased nih.gov |

| dGTP | Increased nih.gov |

| dCTP | Decreased nih.gov |

Modulation of Cellular Signaling Pathways

In addition to its direct effects on DNA synthesis, this compound and its parent compound, Ara-C, can influence cellular signaling pathways that govern cell proliferation and survival.

Induction of Cell Cycle Arrest (e.g., G0/G1 phase)

The disruption of DNA synthesis and the resulting cellular stress trigger cell cycle checkpoints, leading to an arrest in the cell division cycle. Specifically, Ara-C has been shown to induce cell cycle arrest in the G0/G1 phase. nih.govcsic.es This arrest prevents the cell from entering the S phase, the phase in which DNA replication occurs, thereby averting the propagation of damaged DNA. The arrest in the G0/G1 phase is often a prelude to apoptosis, or programmed cell death. csic.es

Activation of AMP-Activated Protein Kinase (AMPK) and Forkhead Box, class O (FoxO) Pathways

The biological activity of this compound may be linked to the activation of key metabolic and stress-response signaling pathways, including those regulated by AMP-activated protein kinase (AMPK) and Forkhead Box, class O (FoxO) proteins. While direct studies on this compound are limited, the mechanism can be inferred from the actions of its constituent parts: cytarabine (B982) (Ara-C) and the hexadecyl lipid moiety.

High doses of Ara-C have been shown to perturb cellular energy balance, leading to a significant increase in the AMP/ATP ratio. mdpi.com This shift in nucleotide levels is a primary trigger for the activation of AMPK, a critical sensor of cellular energy status. mdpi.combiorxiv.org Concurrently, the lipid component of the molecule, a long-chain fatty acid ester, can also influence AMPK activity. Long-chain fatty acyl-CoA esters are known to directly bind to and allosterically activate AMPK, specifically at the allosteric drug and metabolic (ADaM) binding site. nih.govnih.gov This activation is crucial for stimulating fatty acid oxidation. nih.govnih.gov

Once activated, AMPK initiates a cascade of downstream signaling events, one of which involves the phosphorylation and activation of the FoxO family of transcription factors. mdpi.comwhiterose.ac.uk The AMPK-FoxO pathway is a recognized mediator of cellular processes, including those related to longevity and stress resistance. mdpi.combiorxiv.org Therefore, this compound may exert its effects through a dual mechanism of AMPK activation: an increase in the AMP/ATP ratio driven by the Ara-C component and direct allosteric activation by its fatty acyl portion, subsequently leading to the engagement of the FoxO pathway.

Mechanisms of Selective Cytotoxicity in Neoplastic Cells

The conjugation of cytarabine to a lipid moiety is intended to enhance its therapeutic profile, including its ability to selectively target and eliminate cancer cells.

This compound and related lipid conjugates of Ara-C have demonstrated cytotoxic activity against a variety of cancer cell lines in vitro. researchgate.net Studies on similar ether lipids and alkylglycerols have shown a pattern of inducing apoptosis in neoplastic cells while having a lesser impact on normal cells. semanticscholar.org For instance, research on alkylglycerols (AKG), which share structural similarities with the lipid portion of this compound, has documented apoptosis-inducing effects in human prostate and mammary carcinoma cells. semanticscholar.org

The cytotoxic potential of these compounds has been evaluated across different cancer types. In experiments with various lipid conjugates of Ara-C, cytotoxic activity was observed against cells from human leukemias, glioblastomas, and bronchogenic carcinomas. researchgate.net Specifically, 1-O-(2-methoxy) hexadecylglycerol (MHG), an analogue, showed inhibitory effects on colon cancer cell lines HCT116, HT29, and Moser. semanticscholar.org In contrast, some studies have evaluated the effects of related compounds on normal cell lines, noting a difference in cytotoxic potential, which underscores the basis for selective activity. mdpi.com For example, while certain ester derivatives showed high antiproliferative activity against four different cancer cell lines, their effect on the normal cell line PNT1A was distinct. mdpi.com

Table 1: Effects of Related Lipid Compounds on Various Cell Lines This table is generated based on findings for structurally similar alkylglycerols and lipid conjugates, illustrating the principle of differential cytotoxicity.

| Cell Line Type | Specific Cell Line | Compound Type | Observed Effect | Source |

| Cancer | Human Prostate Cancer | Alkylglycerols (AKG) | Induction of apoptosis/necrosis | semanticscholar.org |

| Human Mammary Carcinoma | Alkylglycerols (AKG) | Induction of apoptosis/necrosis | semanticscholar.org | |

| Human Ovarian Carcinoma | Alkylglycerols (AKG) | No significant apoptosis/necrosis observed | semanticscholar.org | |

| Colon Cancer | 1-O-(2-methoxy) hexadecyl glycerol (B35011) (MHG) | Inhibition of proliferation (36-59%) | semanticscholar.org | |

| L1210 Lymphoid Leukemia | Ara-CDP-steroids / Ara-CDP-alkyl esters | Growth inhibition | researchgate.netresearchgate.net | |

| Normal | PNT1A (Prostate) | Ester benzisoselenazol-3(2H)-ones | Used as a normal cell line for comparison | mdpi.com |

A potential advantage of lipid-drug conjugates like this compound lies in a cytotoxic mechanism that may be less dependent on the target cell's proliferative state compared to the parent drug. Cytarabine (Ara-C) is known to be an S-phase-specific agent, meaning its maximum cytotoxic effect is exerted on cells that are actively synthesizing DNA. researchgate.net This dependency can limit its effectiveness against slow-growing or quiescent tumor cell populations.

However, the addition of a lipid moiety introduces alternative mechanisms of action. Ether lipids and alkylglycerols can induce apoptosis and modulate crucial signaling pathways, such as those involving protein kinase C (PKC). semanticscholar.orgnih.gov These mechanisms, particularly those that involve direct interaction with the cell membrane or modulation of signaling cascades, are not intrinsically limited to a specific phase of the cell cycle. semanticscholar.org The induction of apoptosis, a programmed cell death pathway, can be triggered in cells regardless of their proliferative activity. nih.govebi.ac.uk By incorporating a lipid component, this compound may therefore be able to target a broader population of neoplastic cells, including those not actively in the S-phase.

Differential Effects on Cancer Cell vs. Normal Cell Viability

Role of Lipid Moiety in Cellular Interactions

The hexadecyl lipid moiety is not merely a carrier for the Ara-CDP headgroup; it plays an active role in the compound's interaction with cells, primarily through its effects on the plasma membrane.

The lipophilic nature of the hexadecyl ester tail facilitates the compound's interaction with the lipid bilayer of cellular membranes. researchgate.netkashanu.ac.ir Biological membranes are dynamic structures, and the introduction of exogenous lipids can alter their physical properties. kashanu.ac.ir The hexadecyl chain can insert itself among the endogenous phospholipids (B1166683), potentially modifying membrane fluidity, tension, and lipid organization. ebi.ac.ukbiorxiv.org Ether lipids have been shown to affect the physicochemical properties of the plasma membrane, including lipid order. biorxiv.org

Furthermore, the lipid component can actively modulate membrane functions, including permeability. semanticscholar.org Studies involving 1-O-alkylglycerols have demonstrated their ability to influence endothelial permeability. semanticscholar.org Specifically, when endothelial cells were cultured in the presence of these alkylglycerols, the expected increase in permeability induced by agents like calcium ionophore was inhibited. semanticscholar.org This effect was linked to the production of an ether analogue of diacylglycerol (DAG), which is thought to act as an inhibitor of DAG-induced protein kinase C activation, a key pathway in regulating membrane permeability. semanticscholar.org Such interactions highlight the crucial role of the lipid moiety in mediating the biological effects of this compound by directly influencing the structure and function of the cell membrane.

Preclinical Efficacy and Antitumor Activity in Model Systems

Evaluation in Hematological Malignancy Models

Preclinical studies have extensively evaluated the efficacy of ara-CDP hexadecyl ester and related lipid conjugates in hematological malignancy models, particularly in leukemia cell lines known for their resistance to conventional ara-C therapy.

A significant advantage of lipid conjugates of ara-C, such as this compound, is their ability to overcome ara-C resistance. While this compound itself showed marginal activity in L1210 leukemic mice with an increased life span (ILS) of 38%, other closely related lipid conjugates have shown substantial efficacy. researchgate.net For instance, the thioether-linked lipid conjugate ara-CDP-D,L-PTBA and the ester-linked ara-CDP-L-dipalmitin have demonstrated therapeutic activity in myelomonocytic WEHI-3B leukemia in mice, proving superior to ara-C alone or equimolar mixtures of their parent compounds. nih.gov

Specifically, ara-CDP-L-dipalmitin was effective against sensitive P388/araC and L1210/araC/(B) cell lines. researchgate.net Furthermore, thioether lipid conjugates of ara-C, such as ara-CDP-DL-PTCA and ara-CDP-DL-PTBA, were active against ara-C resistant L1210 lymphoid leukemia sublines in mice, with ILS values greater than 310%. cdn-website.com This suggests that the lipid moiety facilitates a different mechanism of cellular uptake or metabolism, bypassing the resistance mechanisms that render ara-C ineffective.

The conjugation of ara-C to lipids has been shown to significantly increase the life span of mice bearing leukemia. For example, leukemia-bearing mice treated with ara-CDP-DL-dipalmitin showed a 24% to 37% increase in life span. cdn-website.com Even more impressively, single doses of certain thioether lipid conjugates of ara-C resulted in a significant increase in life span, ranging from 257% to 371% in mice with L1210/0 leukemia. researchgate.net Another related oxyether phospholipid conjugate demonstrated an ILS of 293% in mice with L1210 leukemia. cdn-website.com These findings underscore the potential of lipophilic ara-C derivatives to enhance therapeutic outcomes in hematological cancers.

Table 1: Antitumor Activity of Ara-C Lipid Conjugates in Leukemia Models

| Compound | Leukemia Model | Efficacy Metric | Result |

| This compound | L1210 | % Increased Life Span (ILS) | 38% researchgate.net |

| ara-CDP-L-dipalmitin | Leukemia-bearing mice | % Increased Life Span (ILS) | 24-37% cdn-website.com |

| ara-CDP-DL-PTCA | Ara-C resistant L1210 | % Increased Life Span (ILS) | >310% cdn-website.com |

| ara-CDP-DL-PTBA | Ara-C resistant L1210 | % Increased Life Span (ILS) | >310% cdn-website.com |

| Thioether lipid conjugates (general) | L1210/0 | % Increased Life Span (ILS) | 257-371% researchgate.net |

| Oxyether phospholipid conjugate | L1210 | % Increased Life Span (ILS) | 293% cdn-website.com |

Activity against Ara-C-Resistant Leukemia (e.g., L1210, P388, WEHI-3B)

Efficacy in Solid Tumor Models

While ara-C has limited efficacy in solid tumors, its lipid conjugates have shown promising activity in various solid tumor models. cdn-website.com

A related thioether phospholipid conjugate, ara-CDP-DL-PTBA, demonstrated significant antitumor activity in mice with colon 26 carcinoma, leading to a greater than 100% increase in life span and a reduction in tumor size. researchgate.net This same conjugate also showed a dose-dependent therapeutic effect in mice with M5076 sarcoma, as evidenced by decreased tumor size. researchgate.net Furthermore, this agent, also known as Cytoros, along with its analogues, exhibited significant therapeutic activity against C-1300 neuroblastoma. researchgate.net In studies with 3-Lewis lung carcinoma, certain ara-C lipid conjugates significantly inhibited tumor growth and increased the survival of mice. researchgate.net

The lipid conjugates of ara-C have also shown potential in controlling metastasis. In mice with M5076 sarcoma, ara-CDP-DL-PTBA treatment led to a decrease in liver metastases. researchgate.net When used as adjuvant chemotherapy after the surgical removal of the primary 3-Lewis lung carcinoma, these conjugates inhibited the metastasis of the cancer to the lungs, resulting in increased survival time. researchgate.net

Table 2: Efficacy of Ara-C Lipid Conjugates in Solid Tumor Models

| Compound/Analogue | Solid Tumor Model | Primary Endpoint(s) |

| ara-CDP-DL-PTBA | Colon 26 carcinoma | >100% ILS, decreased tumor size researchgate.net |

| ara-CDP-DL-PTBA | M5076 sarcoma | Decreased tumor size, reduced liver metastases researchgate.net |

| Cytoros (and analogues) | C-1300 neuroblastoma | Significant therapeutic activity researchgate.net |

| Ara-C lipid conjugates | 3-Lewis lung carcinoma | Inhibition of tumor growth, increased survival researchgate.net |

| Ara-C lipid conjugates | 3-Lewis lung carcinoma (adjuvant) | Inhibition of lung metastasis, increased survival time researchgate.net |

Inhibition of Tumor Growth (e.g., Colon 26 carcinoma, M5076 sarcoma, C-1300 neuroblastoma, 3-Lewis lung carcinoma)

Structure-Activity Relationship Studies in Preclinical Models

Structure-activity relationship studies have been crucial in optimizing the therapeutic potential of ara-C conjugates. These studies have revealed that the nature of the lipid moiety significantly influences the compound's antitumor activity.

For instance, in L1210 leukemic mice, ara-CDP-steroids were generally found to be less effective than the corresponding monophosphate derivatives. researchgate.net Among the alkyl ester derivatives, this compound showed only marginal activity. researchgate.net However, the introduction of a thioether linkage in the lipid, as seen in ara-CDP-D,L-PTBA, resulted in considerably higher efficacy in WEHI-3B leukemia compared to the ester-linked ara-CDP-L-dipalmitin. nih.gov

Further studies on thioether lipid conjugates revealed that compounds with a palmitoyl (B13399708) group at the C2 position of the glycerol (B35011) backbone (like ara-CDP-rac-1-S-hexadecyl-2-O-palmitoyl-1-thioglycerol) were highly effective, producing significant increases in life span (257-371%) in mice with L1210/0 leukemia. researchgate.net In contrast, conjugates with smaller alkyl groups (methyl or ethyl) or a long hexadecyl chain at the C2 position were less effective. researchgate.netcdn-website.com These findings suggest that a lipophilic and naturally occurring moiety may be required for improved efficacy. researchgate.net

Comparative Efficacy of Ether vs. Ester Linkages

A significant consideration in the design of lipid nucleoside conjugates is the nature of the chemical bond linking the lipid to the drug. The stability of this linkage directly impacts the compound's behavior and efficacy in biological systems. One of the primary concerns with ester-linked lipid molecules is their susceptibility to degradation by lipases and other esterases present in the body. cdn-website.com

To address this vulnerability, researchers have synthesized and evaluated conjugates with more stable ether linkages, particularly thioether bonds. cdn-website.comresearchgate.net Preclinical studies comparing these different linkages have provided clear insights into their relative performance. In a notable study involving mice with myelomonocytic WEHI-3B leukemia, the therapeutic activity of a thioether-linked conjugate, ara-CDP-D,L-PTBA, was directly compared to an ester-linked counterpart, ara-CDP-L-dipalmitin. The results demonstrated that the thioether-linked conjugate possessed "considerably higher efficacy" than the ester-linked version. researchgate.net This superiority is often attributed to the greater stability of the ether bond, which resists enzymatic cleavage and allows for more effective delivery of the active drug to tumor cells. cdn-website.com Thioether phospholipid conjugates of cytarabine (B982) have shown positive effects in transplanted mouse leukemia L1210 models. researchgate.net

| Conjugate Type | Linkage | Key Finding in Preclinical Models | Reference |

|---|---|---|---|

| Ester-linked lipid conjugate (e.g., ara-CDP-L-dipalmitin) | Ester | Active, but susceptible to degradation by esterases. Showed lower efficacy compared to thioether-linked analogs in direct comparisons. | cdn-website.comresearchgate.net |

| Thioether-linked lipid conjugate (e.g., ara-CDP-D,L-PTBA) | Thioether (Ether) | Demonstrated considerably higher efficacy and better biological advantage over ester-linked conjugates and ara-C in mouse leukemia models. | researchgate.net |

Impact of Aliphatic Chain Length on Antitumor Activity

The length of the aliphatic (carbon) chain on the lipid carrier molecule is a critical determinant of the conjugate's physicochemical properties and, consequently, its antitumor activity. cdn-website.comresearchgate.net Variations in chain length influence factors such as water solubility, lipophilicity, and the ability to form micelles, which in turn affect the drug's delivery and efficacy. researchgate.net

Investigations into a series of thioether lipid conjugates with different aliphatic chain lengths revealed a distinct structure-activity relationship. researchgate.net

Shorter Chains: Conjugates with shorter alkyl (less than C18) and fatty acyl (less than C14) chains were generally more water-soluble. However, this increased solubility did not translate to maximum efficacy when administered in single doses, showing less effectiveness with Increase in Life Span (ILS) values between 81-386% and few long-term survivors. researchgate.net

Longer Chains: Conversely, conjugates with longer chains (sn-1 alkyl > C14 and sn-2 fatty acyl > C16), such as those similar in structure to this compound, were less soluble and tended to form micelles in solution. These micelle-forming conjugates demonstrated significantly greater antitumor activity. For instance, specific long-chain conjugates produced a substantial increase in life span (ILS > 421%) with 50% of mice bearing L1210 lymphoid leukemia surviving long-term (>45 days). researchgate.net

These findings underscore that the covalent attachment of phospholipids (B1166683) with specific aliphatic chain lengths is essential for the observed increase in biological efficacy, which is likely due to modified routes of cellular entry and changes in tissue distribution for the drug. cdn-website.com

| Aliphatic Chain Length Characteristics | Properties | Observed Antitumor Activity (L1210 Leukemia Model) | Reference |

|---|---|---|---|

| Shorter Chains (e.g., sn-1 alkyl < C18, sn-2 acyl < C14) | Water-soluble | Less effective at single doses (ILS 81-386%, 0-33% long-term survivors). Efficacy improved with divided doses. | researchgate.net |

| Longer Chains (e.g., sn-1 alkyl > C14, sn-2 acyl > C16) | Sparingly soluble, micelle-forming | Significantly more effective at single doses (ILS > 421%, 50% long-term survivors). | researchgate.net |

Efficacy of Racemic Mixtures vs. Enantiomers

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds, including nucleoside analogs. mdpi.com A compound and its mirror image (enantiomer) can have vastly different interactions with biological systems. mdpi.comnih.gov Often, only one enantiomer in a racemic mixture (a 1:1 mixture of both enantiomers) is responsible for the therapeutic effect, while the other may be inactive or even contribute to toxicity. nih.gov

In the context of cytarabine-lipid conjugates, preclinical studies have explored the differential activity between racemic mixtures and specific enantiomers. Research on ara-CDP-dipalmitin showed that both the D-enantiomer and a racemic mixture produced an increase in life span for leukemia-bearing mice. cdn-website.com However, other studies have indicated that racemic oxyether phospholipid conjugates were less active than counterparts with an ester group at the C2 position, suggesting a complex relationship between stereochemistry and the lipid backbone structure. cdn-website.com While many early nucleoside analogs were synthesized as racemic mixtures, it became apparent that separating the enantiomers could lead to improved therapeutic outcomes by isolating the more active form. nih.gov

Comparative Preclinical Studies with Parent Cytarabine and Other Nucleoside Analogs

A primary goal of developing lipid conjugates of cytarabine is to overcome the limitations of the parent drug. Cytarabine itself has a short half-life due to rapid deamination into the inactive metabolite, ara-U, and its efficacy can be limited by cellular resistance mechanisms. cdn-website.comresearchgate.net Preclinical studies have consistently demonstrated that lipid conjugates like this compound and its analogs are superior to cytarabine alone. cdn-website.comresearchgate.net

In various animal models of cancer, including L1210 leukemia and solid tumors, lipid-ara-C conjugates have shown significantly greater biological activity than equimolar doses of ara-C. cdn-website.comresearchgate.net For example, the thioether-linked conjugate ara-CDP-D,L-PTBA was not only more effective than ara-C but also demonstrated activity against tumors implanted intracranially, suggesting an ability to penetrate the blood-brain barrier. cdn-website.com Another cytarabine ester, P-4055, was highly superior to cytarabine in melanoma xenograft models and led to a significantly higher number of long-term survivors in a systemic leukemia model (8 of 10 survivors compared to zero for cytarabine). nih.gov

The enhanced efficacy of these lipid prodrugs is linked to several pharmacological advantages over parent nucleosides:

Bypassing Rate-Limiting Activation: The conjugates can release the drug as a nucleoside monophosphate (e.g., ara-CMP), bypassing the initial and often rate-limiting phosphorylation step required for the activation of ara-C. cdn-website.comnih.gov

Increased Half-Life: The lipid moiety protects the drug from rapid degradation, increasing its plasma half-life. cdn-website.com

Altered Cellular Uptake: Studies indicate that lipid conjugates may use different mechanisms for cell entry than the carrier-dependent transport required by cytarabine, potentially overcoming certain forms of drug resistance. nih.gov

Administration of ara-CDP-DL-PTBA in mice with colon 26 carcinoma led to a significant increase in life span of over 100% and a decrease in tumor size. researchgate.net These conjugates offer a substantial therapeutic benefit in preclinical models of both leukemia and solid tumors compared to the parent drug, cytarabine. researchgate.net

| Compound | Preclinical Model | Key Finding | Reference |

|---|---|---|---|

| Ara-C (Cytarabine) | Raji Leukemia (mice) | Mean survival time of 34.2 days, 0/10 long-term survivors. | nih.gov |

| P-4055 (Cytarabine Ester) | Raji Leukemia (mice) | 8/10 long-term survivors (>80 days). | nih.gov |

| Ara-C (Cytarabine) | WEHI-3B Leukemia (mice) | Showed lower efficacy than lipid conjugates. | researchgate.net |

| ara-CDP-D,L-PTBA | WEHI-3B Leukemia (mice) | Superior efficacy compared to ara-C and equimolar mixtures of parent compounds. | researchgate.net |

| ara-CDP-DL-PTBA | Colon 26 Carcinoma (mice) | Increased life span > 100% and decreased tumor size. | researchgate.net |

Formulation and Preclinical Drug Delivery System Development for Ara Cdp Hexadecyl Ester

Development of Stable Pharmaceutical Formulations for Preclinical Studies

The creation of stable pharmaceutical formulations is the foundational step in the preclinical assessment of any new drug candidate. For a lipophilic compound like Ara-CDP hexadecyl ester, this presents unique challenges related to its solubility and stability in aqueous environments.

Micellar Formulations and Physicochemical Characterization (e.g., size, morphology)

To overcome the poor water solubility of this compound and its analogs, researchers have focused on developing micellar formulations. These are created by dispersing the lipid conjugate in an aqueous medium, often with the aid of sonication. The resulting formulations contain the drug organized into microscopic, self-assembled structures known as micelles.

A key analog, 1-β-D-Arabinofuranosylcytosine 5'-diphosphate-rac-1-S-octadecyl-2-O-palmitoyl-1-thioglycerol (ara-CDP-DL-PTBA), was successfully formulated into a micellar solution through sonication. researchgate.net Physicochemical characterization of these micellar formulations is crucial to understanding their behavior and stability. Techniques such as freeze-fracture electron microscopy have been employed to visualize the morphology of these structures. These studies revealed that the conjugate exists as micellar discs. researchgate.net The size of these micelles is a critical parameter, influencing their in vivo distribution and cellular uptake. For ara-CDP-DL-PTBA, the micellar discs were found to have a size ranging from 0.01 to 0.04 micrometers. researchgate.net

Below is a table summarizing the physicochemical properties of a micellar formulation of an this compound analog:

| Property | Description | Source |

| Formulation Type | Micellar Solution | researchgate.net |

| Method of Preparation | Sonication | researchgate.net |

| Morphology | Micellar Discs | researchgate.net |

| Size | 0.01 to 0.04 µm | researchgate.net |

Chemical and Structural Stability Studies of Formulations

The stability of a pharmaceutical formulation is paramount for its viability as a therapeutic product. For micellar formulations of this compound analogs, both chemical and structural stability have been rigorously assessed.

Chemical stability was evaluated using techniques like thin-layer chromatography (TLC) and high-pressure liquid chromatography (HPLC). Studies on ara-CDP-DL-PTBA showed that the conjugate was chemically stable for over six months when stored at 3-4°C. researchgate.net However, at room temperature, some degradation (3 to 11%) was observed after three months, leading to the formation of 1-β-D-arabinofuranosylcytosine 5'-monophosphate and phosphatidic acid. researchgate.net

The structural stability of the micellar formulation was also investigated. At the recommended storage temperature of 3-4°C, the micellar structure of ara-CDP-DL-PTBA remained largely unchanged for up to six months, with the size of the micellar discs staying below 0.1 µm. researchgate.net In contrast, storage at room temperature for four months led to the formation of some larger vesicles, with sizes ranging from 0.1 to 0.4 µm. researchgate.net These findings underscore the importance of proper storage conditions to maintain the integrity of the formulation.

Optimization of Administration Routes in Preclinical Animal Models

The route of administration can significantly impact the efficacy of a drug. In preclinical studies involving mouse models, various administration routes for this compound and its analogs have been explored to determine the most effective delivery method.

For lipid-drug conjugates, different routes such as intraperitoneal (i.p.), intravenous (i.v.), intramuscular (i.m.), and subcutaneous (s.c.) have been tested. cdn-website.com Research has shown that for compounds like ara-CDP-DL-PTBA and ara-CDP-L-dipalmitin, intraperitoneal administration was the most effective route compared to other methods of drug delivery. cdn-website.com Another derivative, temozolomide (B1682018) hexadecyl ester (TMZ16e), has been formulated into nanoparticles for intranasal administration to target brain tumors, showcasing a strategy to bypass the blood-brain barrier and reduce peripheral toxicity. nih.gov

Advanced Drug Delivery Approaches

To further enhance the therapeutic potential of this compound, advanced drug delivery strategies have been investigated. These approaches aim to improve solubility, bioavailability, and targeted delivery.

Self-Assembling Nanocarriers for Enhanced Solubility and Bioavailability

Self-assembling nanocarriers represent a promising approach for delivering hydrophobic drugs like this compound. These systems are formed by the spontaneous organization of amphiphilic molecules in an aqueous environment, creating nanostructures such as micelles, vesicles, and nanoparticles. nih.govfrontiersin.org The ability of these nanocarriers to encapsulate poorly soluble drugs can significantly increase their solubility and bioavailability. mdpi.com

The design of these self-assembled drug delivery systems (SADDS) often involves conjugating a hydrophilic drug with a lipid, resulting in an amphiphilic prodrug that can self-assemble. researchgate.net These nanocarriers can protect the encapsulated drug from degradation and facilitate its transport across biological membranes. researchgate.net The use of bio-surfactants in these formulations is particularly advantageous due to their biocompatibility, biodegradability, and low toxicity. nih.gov

Strategies for Enhancing In Vivo Exposure (e.g., co-solvents, surfactants, cyclodextrins)

Various strategies are employed to enhance the in vivo exposure of poorly soluble drugs. These include the use of co-solvents, surfactants, and cyclodextrins.

Co-solvents and Surfactants: These agents can increase the solubility of hydrophobic drugs in aqueous solutions. Surfactants, in particular, are crucial in the formation of micellar and other nanoparticle-based delivery systems. mdpi.com They can also modulate the permeability of biological membranes, further enhancing drug absorption. mdpi.com

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. researchgate.net This structure allows them to form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the drug and increasing its aqueous solubility and stability. science.govgoogle.com Cyclodextrins can be used to convert liquid drugs into microcrystalline powders and prevent drug-excipient interactions. researchgate.net The formation of cyclodextrin (B1172386) inclusion complexes has been shown to enhance drug loading onto ion-exchange resins and improve the dissolution rate of drugs. science.gov Different types of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), offer varying properties in terms of solubility enhancement and suitability for different administration routes. mdpi.com

The table below lists the compounds mentioned in this article.

Future Research Directions and Translational Perspectives

Elucidation of Remaining Mechanistic Unknowns

While the fundamental mechanism of cytarabine (B982) is the inhibition of DNA synthesis after its conversion to the active triphosphate form (Ara-CTP), the precise intracellular journey of its lipid-conjugated derivatives like Ara-CDP hexadecyl ester remains partially uncharted. A critical area of future investigation is the complete elucidation of their cellular uptake. Evidence suggests that some lipophilic derivatives, such as the 5'-elaidic acid ester of cytarabine (CP-4055), may utilize alternative internalization mechanisms, potentially bypassing the human equilibrative nucleoside transporter 1 (hENT1) that is crucial for parental cytarabine uptake. nih.govnih.gov This could be a significant advantage in tumors with downregulated nucleoside transporter expression, a known mechanism of resistance. nih.gov Studies using inhibitors of nucleoside transport have shown a reduced impact on the cellular sensitivity to P-4055 compared to cytarabine, pointing towards passive diffusion or another carrier-independent process. nih.gov

Furthermore, the intracellular hydrolysis of the ester bond to release cytarabine or its phosphorylated intermediates is a pivotal step for activation. chapman.edu The specific esterases involved and the rate of this conversion within different cancer cell types are not fully characterized. Understanding these enzymatic processes is crucial for predicting the therapeutic efficacy and potential for resistance. The efficiency of the subsequent phosphorylation steps of the released cytarabine moiety by deoxycytidine kinase (DCK) and other kinases also warrants further investigation in the context of these lipid prodrugs. chapman.edunih.gov

Exploration of Novel Analogues and Conjugation Strategies

The development of novel analogues of cytarabine through various conjugation strategies is a fertile ground for research. The primary goal is to optimize the balance between lipophilicity, stability, and the efficient intracellular release of the active compound.

Fatty Acid Conjugates

Researchers have explored conjugating various fatty acids to different positions of the cytarabine molecule, primarily the 5'-hydroxyl group. nih.govnih.gov The chain length and degree of saturation of the fatty acid have been shown to influence the anticancer activity. nih.govresearchgate.net For instance, in vitro studies have demonstrated that the activity of 5'-fatty acid esters of cytarabine can be negatively correlated with chain length and positively with the number of double bonds. nih.gov

| Conjugation Position | Fatty Acid Example | Key Findings | Reference(s) |

| 5'-O- | Myristic acid | 2',5'-Dimyristoyl derivative showed significant growth inhibition in CCRF-CEM cells. | nih.gov |

| 5'-O- | Elaidic acid (CP-4055) | Enhanced cellular accumulation and retention; independent of nucleoside transporters. | chapman.eduscispace.com |

| 5'-O- | Stearic acid | Conjugate used in the formation of nanoparticles for improved delivery. | researchgate.net |

| 2'-O- and 2',5'-di-O- | Myristic acid | 2'- and 2',5'-disubstituted derivatives showed inhibitory activity, while the 5'-substituted derivative was less active. | chapman.edu |

This table is interactive. You can sort and filter the data.

Other Conjugation Strategies

Beyond simple fatty acid esters, other conjugation strategies are being investigated to enhance the therapeutic profile of cytarabine. These include:

Amino Acid Conjugates: Prodrugs like Val-cytarabine are designed to utilize amino acid transporters for improved oral bioavailability. chapman.eduresearchgate.net

Phosphoramidates: These derivatives aim to deliver the monophosphorylated form of cytarabine, bypassing the initial and often rate-limiting phosphorylation step catalyzed by DCK. chapman.eduscispace.com However, some phosphoramidate (B1195095) derivatives have shown reduced anticancer activity compared to the parent drug. chapman.edu

Dual-Drug Conjugates: The concept of linking two different anticancer agents, for instance, cytarabine and a topoisomerase inhibitor, into a single molecule presents an innovative approach for combination therapy. mdpi.com

Future research should focus on a systematic evaluation of different linkers (e.g., esters, amides, phosphoramidates) and lipid moieties to fine-tune the release kinetics and cellular targeting of cytarabine.

Preclinical Evaluation of Combination Therapies

The use of cytarabine in combination with other chemotherapeutic agents is a standard practice in the treatment of leukemia. chapman.edu Preclinical studies are essential to identify synergistic or additive interactions and to establish the rationale for clinical trials of combination therapies involving cytarabine derivatives.

Studies have shown that lipophilic cytarabine derivatives can act synergistically with other anticancer drugs. For example, CP-4055 has demonstrated additive or synergistic activity in combination with agents like idarubicin, gemcitabine, and topotecan (B1662842) in human leukemia and lymphoma cell lines. chapman.edu The co-encapsulation of cytarabine and daunorubicin (B1662515) in a 5:1 molar ratio within a liposomal formulation (CPX-351) has shown enhanced synergistic antitumor activity in vitro and in vivo. chapman.eduresearchgate.net

Preclinical models provide a platform to test various combination strategies. For instance, the combination of sorafenib (B1663141) with cytarabine has shown synergistic effects in MV4-11 cells, and interestingly, sorafenib appeared to increase the intracellular accumulation of cytarabine. ashpublications.org Sequential treatment with decitabine (B1684300) and cytarabine has also been found to be more effective than cytarabine alone in xenograft models of childhood acute myeloid leukemia (AML). plos.org

| Combination Agent | Preclinical Model | Key Finding | Reference(s) |

| Daunorubicin (in CPX-351) | P388 leukemic cell line | A 5:1 molar ratio of cytarabine to daunorubicin yielded synergistic effects. | dovepress.com |

| Idarubicin, Gemcitabine, Topotecan | HL-60 and U937 cells | Additive or synergistic cytotoxic activity with CP-4055. | chapman.edu |

| Sorafenib | MV4-11 cells | Synergistic activity and increased intracellular accumulation of cytarabine. | ashpublications.org |

| Decitabine | Primary AML xenografts | Sequential treatment was more effective in reducing tumor burden than cytarabine alone. | plos.org |

This table is interactive. You can sort and filter the data.

Future preclinical studies should explore combinations with novel targeted agents, such as inhibitors of signaling pathways that are dysregulated in leukemia.

Development of Predictive Preclinical Models and Biomarkers

To facilitate the clinical translation of novel cytarabine derivatives, the development of robust preclinical models and the identification of predictive biomarkers are paramount.

Preclinical Models

A variety of preclinical models are employed to evaluate the efficacy of cytarabine and its analogues:

In Vitro Cell Lines: Human leukemia and lymphoma cell lines such as CCRF-CEM, K562, HL-60, and U937 are widely used to assess the cytotoxic activity of new compounds. chapman.edunih.govnih.gov Drug-adapted cell lines are also valuable for studying mechanisms of acquired resistance. oaepublish.com

Animal Models: Xenograft models, where human tumor cells are implanted into immunodeficient mice or rats, are crucial for in vivo efficacy studies. nih.govnih.gov For example, the Raji Burkitt's lymphoma model has been used to demonstrate the superior efficacy of P-4055 over cytarabine. nih.gov Genetically engineered mouse models that more accurately reflect the genetic landscape of human AML are also being developed. nih.gov

Predictive Biomarkers

Identifying biomarkers that can predict a patient's response to a particular cytarabine derivative is a key goal of translational research. Potential biomarkers include:

Expression of Nucleoside Transporters: While some lipophilic derivatives may bypass hENT1, its expression level could still be a relevant biomarker for predicting response to cytarabine-releasing prodrugs. nih.gov

Enzyme Levels: The expression and activity of enzymes involved in cytarabine metabolism, such as DCK (activation) and cytidine (B196190) deaminase (CDA, inactivation), are known to influence drug sensitivity. nih.gov

Cell Surface Markers: In the context of antibody-drug conjugates, the expression of the target antigen, such as CD33, is a critical biomarker. Interestingly, cytarabine has been shown to increase CD33 expression on AML cells, suggesting a potential for synergistic combinations. ashpublications.org

Mitochondrial Metabolism: Recent studies suggest that mitochondrial function and response to chemotherapy could serve as a source of biomarkers for resistance. aacrjournals.orgbiorxiv.org

Future research should focus on integrating data from preclinical models with patient samples to validate these and discover new predictive biomarkers.

Pharmacogenomic Considerations in Preclinical Response to Cytarabine Derivatives

The inter-individual variability in response to cytarabine is, in part, due to genetic variations in genes involved in its metabolic pathway. nih.gov Understanding the pharmacogenomic landscape of cytarabine and its derivatives is crucial for personalizing therapy.

Key genes that influence cytarabine's efficacy and are subjects of pharmacogenomic research include:

| Gene | Function | Implication for Cytarabine Response | Reference(s) |

| DCK (deoxycytidine kinase) | Rate-limiting enzyme for cytarabine activation. | Reduced expression or activity leads to resistance. | nih.govnih.gov |

| CDA (cytidine deaminase) | Inactivates cytarabine. | Increased activity leads to resistance. | nih.gov |

| NT5C2 (5'-nucleotidase) | Dephosphorylates the monophosphate form of cytarabine. | Increased activity leads to inactivation. | nih.gov |

| RRM1/RRM2 (ribonucleotide reductase) | Regulates intracellular dCTP pools. | High levels of dCTP compete with Ara-CTP, leading to resistance. | nih.gov |

| SLC29A1 (hENT1) | Transports cytarabine into the cell. | Reduced expression or activity can lead to resistance. | nih.govnih.gov |

This table is interactive. You can sort and filter the data.

Preclinical models, such as lymphoblastoid cell lines from different populations, have been instrumental in identifying single nucleotide polymorphisms (SNPs) within these and other genes that are associated with cytarabine sensitivity. nih.govashpublications.org For example, a whole-genome approach identified SNPs in the MCC gene that were associated with cytarabine-induced cytotoxicity. ashpublications.org

Future pharmacogenomic studies should be extended to specifically investigate the response to lipid-conjugated cytarabine derivatives. It is plausible that genetic variations affecting lipid metabolism or the activity of intracellular esterases could also play a significant role in determining the efficacy of these prodrugs.

Q & A

Q. What ethical considerations apply to in vitro or in vivo studies involving this compound?

- Answer : For cell-based assays, adhere to NIH guidelines for cytotoxicity testing (e.g., MTT assays with IC50 reporting). Animal studies require IACUC approval, with protocols minimizing suffering (e.g., CO2 euthanasia). Disclose conflicts of interest and data availability in publications. For human cell lines, obtain informed consent and HIPAA compliance if applicable .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.